molecular formula C23H36N2O B12380108 [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol

[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol

Cat. No.: B12380108
M. Wt: 356.5 g/mol
InChI Key: RQILZGOZMCRISI-UHFFFAOYSA-N
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Description

[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[45]decan-4-yl]methanol is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a benzylamine derivative with a cyclohexylmethyl ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl and cyclohexylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is unique due to its combination of benzyl, cyclohexylmethyl, and methanol groups within a spirocyclic framework. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C23H36N2O

Molecular Weight

356.5 g/mol

IUPAC Name

[2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol

InChI

InChI=1S/C23H36N2O/c26-18-22-17-25(16-21-9-5-2-6-10-21)19-23(22)11-13-24(14-12-23)15-20-7-3-1-4-8-20/h2,5-6,9-10,20,22,26H,1,3-4,7-8,11-19H2

InChI Key

RQILZGOZMCRISI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC3(CC2)CN(CC3CO)CC4=CC=CC=C4

Origin of Product

United States

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